molecular formula C10H20O2 B14162330 2-Methyl-2-propylhexanoic acid CAS No. 31080-37-2

2-Methyl-2-propylhexanoic acid

Cat. No.: B14162330
CAS No.: 31080-37-2
M. Wt: 172.26 g/mol
InChI Key: CUUQJONZHFARFJ-UHFFFAOYSA-N
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Description

2-Methyl-2-propylhexanoic acid is an organic compound with the molecular formula C11H22O2. It is a branched-chain fatty acid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a methyl group and a propyl group attached to the hexanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propylhexanoic acid typically involves the alkylation of hexanoic acid with appropriate alkyl halides under basic conditions. One common method is the reaction of hexanoic acid with 2-bromo-2-methylpropane in the presence of a strong base like sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl chlorides and other substituted derivatives.

Scientific Research Applications

2-Methyl-2-propylhexanoic acid has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2-Methyl-2-propylhexanoic acid can be compared with other similar compounds, such as:

    2-Propylhexanoic acid: Similar structure but lacks the methyl group.

    Hexanoic acid: A simpler structure without the branched alkyl groups.

    2-Methylhexanoic acid: Contains a methyl group but lacks the propyl group.

The uniqueness of this compound lies in its specific branched structure, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

31080-37-2

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-methyl-2-propylhexanoic acid

InChI

InChI=1S/C10H20O2/c1-4-6-8-10(3,7-5-2)9(11)12/h4-8H2,1-3H3,(H,11,12)

InChI Key

CUUQJONZHFARFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CCC)C(=O)O

Origin of Product

United States

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